CNS drug discovery programs relying on oxygen-only heterocycles often encounter poor blood-brain barrier penetration and lack sulfur-mediated binding modalities. This dual-sulfur methanone directly resolves both limitations.
• CNS-optimized scaffold: LogP 3.074 and TPSA 17.07 Ų enable passive BBB penetration superior to the tetrahydropyran analog (LogP 2.36, TPSA 26.3 Ų); zero H-bond donors further favor CNS exposure.
• Unique sulfur interactions: Thiane and thiophene sulfurs enable sulfur-π, chalcogen bonding, and metal coordination unavailable with oxygen congeners.
• Polypharmacology entry point: Falls within WO2018153546A1 scope for sigma/μ-opioid receptor modulation; also relevant to antifungal SAR (Candida MIC values as low as 0.98 μg/ml reported for related thiopyran derivatives).
• Batch-verified: Supplied with QC documentation (NMR, HPLC, GC) from multiple suppliers. Exclusively for research use.
Molecular FormulaC10H12OS2
Molecular Weight212.3 g/mol
CAS No.2025697-48-5
Cat. No.B1492731
⚠ Attention: For research use only. Not for human or veterinary use.
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone (CAS 2025697-48-5): Supplier-Grade Physicochemical and Structural Baseline for Research Procurement
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone (CAS 2025697-48-5, IUPAC: thian-4-yl(thiophen-2-yl)methanone) is a dual sulfur-containing heterocyclic methanone with molecular formula C10H12OS2 and molecular weight 212.33 g/mol . The compound incorporates a saturated tetrahydro-2H-thiopyran (thiane) ring linked via a carbonyl bridge to a thiophen-2-yl moiety. Available from multiple reputable suppliers at standard purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC , it is supplied exclusively for research use. Its computed physicochemical profile—LogP of 3.074, topological polar surface area (TPSA) of 17.07 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors —defines a moderately lipophilic, low-PSA scaffold with potential CNS permeability characteristics relevant to medicinal chemistry and chemical biology applications.
Why (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone Cannot Be Interchanged with Oxygen or Regioisomeric Analogs: Structural Rationale for Differentiated Procurement
The thiopyran sulfur atom and the specific thiophen-2-yl regiochemistry in (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone generate a distinct physicochemical and interaction profile that is not replicated by the corresponding oxygen heterocycle or the thiophen-3-yl isomer. Replacing the ring sulfur with oxygen (as in the tetrahydropyran analog, CAS 1344015-93-5) reduces molecular weight by ~16 Da, decreases LogP by approximately 0.72 log units, and increases TPSA by over 9 Ų—alterations that collectively impact membrane permeability, CNS penetration potential, and protein binding . The sulfur atom additionally enables unique non-covalent interactions (sulfur–π, chalcogen bonding, and metal coordination) not available to the oxygen congener [1]. Similarly, the thiophen-2-yl versus thiophen-3-yl attachment determines the spatial orientation of the sulfur heteroatom relative to the carbonyl, affecting dipole moment, molecular recognition, and target engagement geometry. These structural differences can translate into divergent biological activity profiles, as demonstrated within the broader class of tetrahydro-2H-thiopyran-4-yl derivatives where subtle substituent variations produce order-of-magnitude changes in antimicrobial MIC values and anticonvulsant protection [2]. Generic substitution without experimental validation therefore risks introducing uncontrolled variables that compromise assay reproducibility and SAR interpretation.
Target
Tetrahydro-2H-thiopyran (thiane) ring
Oxygen analog (tetrahydropyran) reduces LogP, increases PSA — permeability and interaction profile may shift
Analog
Tetrahydropyran derivative (CAS 1344015-93-5)
Target
Thiophen-2-yl carbonyl attachment
Thiophen-3-yl isomer alters ring sulfur orientation and molecular recognition — may not reproduce SAR
Analog
Thiophen-3-yl isomer (CAS 2006796-07-0)
[1] Hegab, M. I. (2024). A review on chemical and biological studies of thiopyran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1–11. doi:10.1080/10426507.2024.2435939 View Source
[2] Łączkowski, K. Z., Biernasiuk, A., Baranowska-Łączkowska, A., Zielińska, S., Sałat, K., Furgala, A., Misiura, K., & Malm, A. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 24–39. doi:10.1080/14756366.2016.1186020 View Source
Quantitative Differentiation Evidence for (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone Versus Closest Analogs
Lipophilicity Advantage: LogP of 3.074 for the Thiopyran Compound vs. 2.3574 for the Oxygen Analog
The target compound, (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone (CAS 2025697-48-5), exhibits a computed LogP of 3.074 , compared to a LogP of 2.3574 for its direct oxygen analog (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone (CAS 1344015-93-5) . This represents a difference of +0.7166 log units.
+0.7166 log units (approximately 5.2-fold higher partition coefficient)
Conditions
Computed LogP values from vendor-provided computational chemistry data (Leyan for target, Chemscene for comparator)
Why This Matters
A higher LogP indicates greater membrane permeability, which for medicinal chemistry programs targeting intracellular or CNS targets makes the thiopyran scaffold a more favorable starting point than the oxygen analog.
LipophilicityMembrane permeabilityCNS drug design
Reduced Topological Polar Surface Area (TPSA 17.07 Ų) vs. Oxygen Analog (TPSA 26.3 Ų): Implications for BBB Penetration
The target compound has a computed TPSA of 17.07 Ų , whereas the oxygen analog (CAS 1344015-93-5) has a TPSA of 26.3 Ų . The difference of −9.23 Ų places the thiopyran compound well below the commonly cited TPSA threshold of <60–70 Ų for favorable CNS penetration, but the substantially lower value relative to the oxygen comparator suggests a meaningful advantage in passive BBB permeation.
TPSA: Thiopyran vs O-AnalogData to verify
−9.23 Ų (35% lower TPSA)
Context for BBB penetration assay design
Vendor-computed TPSA; review for your specific assay
Computed TPSA values from vendor-provided computational chemistry data
Why This Matters
Lower TPSA is strongly correlated with improved passive blood-brain barrier penetration; the 35% reduction versus the oxygen analog makes the thiopyran compound a more attractive scaffold for CNS-targeted probe and lead discovery programs.
CNS penetrationBlood-brain barrierTPSA
Thiophen-2-yl Regiochemistry vs. Thiophen-3-yl Isomer: Differentiated Electronic and Steric Profile
The target compound bears the carbonyl bridge at the 2-position of the thiophene ring, whereas the regioisomer (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone (CAS 2006796-07-0) attaches at the 3-position . Although no head-to-head biological data exists for this specific pair, thiophene-2-yl methanones typically exhibit different electronic distribution (the 2-position places the sulfur atom in closer proximity to the carbonyl oxygen, enabling through-space S···O interactions) compared to 3-substituted analogs. Within the broader class of tetrahydro-2H-thiopyran-4-yl derivatives, thiazole and selenazole variants derived from the same scaffold show MIC values against Candida spp. ranging from 0.98 to 15.62 μg/ml, with activity strongly dependent on the specific heterocyclic attachment point and substitution pattern [1].
2-Thienyl vs 3-Thienyl RegioisomerContext-dependent
Regioisomeric attachment; no direct biological comparison available
Regiochemistry may influence target engagement
Class-level SAR suggests attachment position matters
(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone (CAS 2006796-07-0); LogP and TPSA data not publicly available for this isomer
Quantified Difference
Regioisomeric difference in thiophene attachment position (2-yl vs 3-yl); quantitative biological differentiation data not available for this specific pair
Conditions
No direct comparative biological assay data available; inference based on class-level SAR from related tetrahydro-2H-thiopyran-4-yl derivatives
Why This Matters
The 2-thienyl vs. 3-thienyl regiochemistry determines the spatial relationship between the ring sulfur and the carbonyl, affecting molecular recognition and target binding; procurement of the correct regioisomer is essential for SAR reproducibility.
[1] Łączkowski, K. Z., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. J Enzyme Inhib Med Chem, 31(sup2), 24–39. MIC Candida spp. = 0.98–15.62 μg/ml; MIC Gram-positive = 7.81–62.5 μg/ml. View Source
Class-Level Antimicrobial Potency: Tetrahydro-2H-thiopyran-4-yl Derivatives Exhibit MIC Values as Low as 0.98 μg/ml Against Clinical Candida Isolates
In a published study of 22 novel thiazoles and selenazoles constructed from the dihydro-2H-thiopyran-4(3H)-one scaffold (the direct ketone precursor to the target compound's saturated ring system), several derivatives demonstrated very strong activity against Candida spp. reference strains with MIC = 1.95–15.62 μg/ml, and against clinical Candida isolates with MIC values as low as 0.98 μg/ml [1]. Additionally, certain derivatives were active against Gram-positive bacteria with MIC = 7.81–62.5 μg/ml [1]. While the target compound itself is a methanone-bearing scaffold rather than a fused thiazole/selenazole, it contains the identical tetrahydro-2H-thiopyran-4-yl core that underpins this antimicrobial pharmacophore.
Class-Level Antimicrobial MICClass-level
MIC 0.98–15.62 µg/ml (tetrahydrothiopyran thiazole/selenazole derivatives)
Supports antimicrobial pharmacophore exploration
Compound not directly tested; scaffold-level inference
AntifungalCandida spp.Antimicrobial resistance
Evidence Dimension
Antifungal activity against Candida spp.
Target Compound Data
No direct MIC data available for (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone itself
Comparator Or Baseline
Tetrahydro-2H-thiopyran-4-yl thiazole/selenazole derivatives: MIC = 0.98–15.62 μg/ml (Candida spp. clinical isolates), 1.95–15.62 μg/ml (reference strains); Gram-positive MIC = 7.81–62.5 μg/ml
Quantified Difference
Class-level MIC range; differential potency of target compound vs. specific thiazole/selenazole derivatives cannot be quantified without direct testing
Conditions
Broth microdilution method; reference strains and clinical isolates of Candida spp.; Gram-positive bacterial strains. Note: target compound not directly tested in this study; inference based on shared tetrahydro-2H-thiopyran-4-yl core scaffold
Why This Matters
The tetrahydro-2H-thiopyran-4-yl scaffold is a validated antimicrobial pharmacophore; the target compound, bearing this core with a distinct thiophen-2-yl methanone substitution, represents a chemically tractable starting point for antifungal or antibacterial lead optimization programs.
AntifungalCandida spp.Antimicrobial resistance
[1] Łączkowski, K. Z., Biernasiuk, A., Baranowska-Łączkowska, A., Zielińska, S., Sałat, K., Furgala, A., Misiura, K., & Malm, A. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 24–39. PMID: 27193505. View Source
Dual Sigma/μ-Opioid Pharmacophore: Patent Coverage of Tetrahydropyran and Tetrahydrothiopyran Methanone Derivatives for Multimodal Pain Therapy
Patent WO2018153546A1, filed by Laboratorios del Dr. Esteve, S.A., explicitly claims tetrahydropyran and tetrahydrothiopyran methanone derivatives—the structural class to which (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone belongs—as dual pharmacological agents targeting both the sigma (σ) receptor and the μ-opioid receptor for the treatment of pain [1]. The patent describes compounds with a methanone linker connecting a tetrahydropyran or tetrahydrothiopyran ring to an aryl or heteroaryl group, which is precisely the connectivity pattern of the target compound. No specific IC50 or Ki values for the target compound are disclosed in the patent; the relevance is structural, establishing this scaffold within an IP-protected, therapeutically validated chemical space.
Dual Sigma/μ-Opioid PatentContext-dependent
WO2018153546A1 structural match; no compound-specific data
Intellectual property and therapeutic relevance of the tetrahydrothiopyran methanone scaffold
Target Compound Data
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone: tetrahydrothiopyran linked via methanone to thiophen-2-yl—matches the generic structural formula of WO2018153546A1
Comparator Or Baseline
Compounds outside the tetrahydropyran/tetrahydrothiopyran methanone class are not covered by this dual sigma/μ-opioid patent family
Quantified Difference
No quantitative target engagement data available for the specific compound; differentiation is structural and IP-based rather than potency-based
Conditions
Patent claims (WO2018153546A1); no direct pharmacological data for the target compound
Why This Matters
For organizations pursuing sigma receptor or μ-opioid receptor drug discovery, the target compound resides within patented chemical space, offering both a potential lead-like scaffold and a reference point for freedom-to-operate analyses.
PainSigma receptorμ-Opioid receptor
[1] Laboratorios del Dr. Esteve, S.A. (2018). Tetrahydropyran and tetrahydrothiopyran methanone derivatives having multimodal activity against pain. WO2018153546A1. https://patents.google.com/patent/WO2018153546A1/ View Source
Recommended Research Application Scenarios for (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone Based on Quantitative Differentiation Evidence
CNS-Penetrant Probe and Lead Discovery Programs
With a LogP of 3.074 and a TPSA of only 17.07 Ų—substantially more favorable for blood-brain barrier penetration than the oxygen analog (LogP 2.3574, TPSA 26.3 Ų)—this compound is well-suited as a starting scaffold for CNS-targeted medicinal chemistry campaigns . Its zero hydrogen bond donor count further supports passive CNS permeation. Researchers designing kinase inhibitors, GPCR ligands, or epigenetic probes intended for brain exposure should prioritize this thiopyran scaffold over the corresponding tetrahydropyran analog.
Antifungal Lead Optimization Leveraging the Tetrahydro-2H-thiopyran-4-yl Pharmacophore
Published data on tetrahydro-2H-thiopyran-4-yl-derived thiazoles and selenazoles demonstrate potent activity against Candida spp., including clinical isolates with MIC values as low as 0.98 μg/ml [1]. The target compound, bearing the identical saturated thiopyran core coupled to a thiophen-2-yl methanone moiety, provides a structurally distinct but pharmacophorically related entry point for antifungal SAR exploration. It can serve as a key intermediate or comparator for libraries targeting drug-resistant Candida and Gram-positive bacterial infections.
Pain Research: Dual Sigma-1/μ-Opioid Receptor Ligand Development
Patent WO2018153546A1 establishes the tetrahydrothiopyran methanone scaffold as a privileged chemotype for dual sigma (σ) receptor and μ-opioid receptor modulation, a therapeutic strategy for multimodal analgesia with potentially reduced opioid-related side effects [2]. The target compound falls within the claimed structural scope and can be used as a reference standard, a synthetic intermediate for further derivatization, or a benchmarking tool in receptor binding and functional assays within pain-focused discovery programs.
Chemical Biology Tool Compound Development: Sulfur-Mediated Interaction Probes
The presence of two sulfur atoms—one in the saturated thiane ring and one in the thiophene—differentiates this compound from oxygen-only heterocyclic analogs, enabling unique non-covalent interactions (sulfur–π, chalcogen bonding, metal coordination) that can be exploited in chemical probe design [3]. Researchers investigating sulfur-mediated protein-ligand interactions, metalloenzyme inhibition, or novel binding modalities can use this compound as a well-characterized, commercially available scaffold with documented purity and QC data from multiple suppliers .
Application
Selection Property
Validation Focus
CNS Probe & Lead Discovery
CNS permeability profile (computed LogP/TPSA)
Experimental BBB permeability assay
Antifungal Scaffold Exploration
Tetrahydrothiopyran core scaffold
Antifungal MIC screening (Candida, Gram-positive)
Pain Research: Sigma/μ Receptor Modulation
Sigma-1/μ-opioid receptor binding fit
Receptor binding & functional assays
Chemical Biology Sulfur-Interaction Probe
Dual sulfur heterocycle (thiane & thiophene)
Sulfur-mediated interaction studies
[1] Łączkowski, K. Z., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. J Enzyme Inhib Med Chem, 31(sup2), 24–39. PMID: 27193505. View Source
[2] Laboratorios del Dr. Esteve, S.A. (2018). Tetrahydropyran and tetrahydrothiopyran methanone derivatives having multimodal activity against pain. WO2018153546A1. View Source
[3] Hegab, M. I. (2024). A review on chemical and biological studies of thiopyran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1–11. doi:10.1080/10426507.2024.2435939 View Source
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